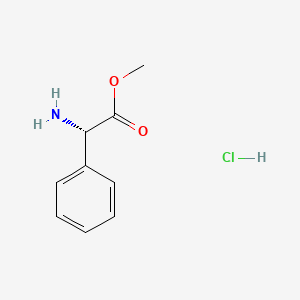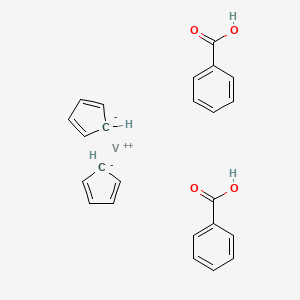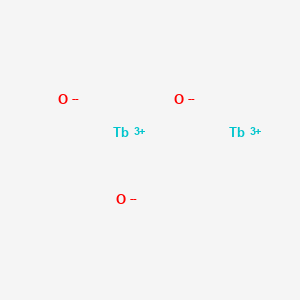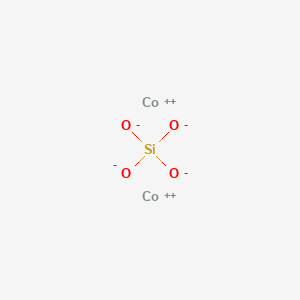
Dicobalt orthosilicate
描述
准备方法
Synthetic Routes and Reaction Conditions
Dicobalt orthosilicate can be synthesized using the sol-gel method, which involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in the presence of cobalt salts . The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the properties of the final product . Another method involves the solid-state reaction of cobalt oxide (CoO) and silicon dioxide (SiO2) at high temperatures .
Industrial Production Methods
In industrial settings, this compound is produced through high-temperature solid-state reactions. This involves mixing cobalt oxide and silicon dioxide powders, followed by calcination at temperatures above 1000°C . The resulting product is then cooled and ground to obtain the desired particle size .
化学反应分析
Types of Reactions
Dicobalt orthosilicate undergoes various chemical reactions, including oxidation, reduction, and substitution . It can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to organic substrates . In reduction reactions, it can be reduced to cobalt metal under hydrogen atmosphere .
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and hydrogen gas for reduction reactions . These reactions typically occur at elevated temperatures and pressures to enhance the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield cobalt oxides, while reduction reactions can produce metallic cobalt .
科学研究应用
Dicobalt orthosilicate has a wide range of scientific research applications:
作用机制
The mechanism by which dicobalt orthosilicate exerts its effects involves its ability to facilitate electron transfer reactions . In catalytic applications, it provides active sites for the adsorption and activation of reactants, thereby lowering the activation energy of the reaction . The molecular targets and pathways involved include the coordination of cobalt atoms with reactants, enabling efficient electron transfer .
相似化合物的比较
Dicobalt orthosilicate can be compared with other orthosilicates such as magnesium orthosilicate (Mg2SiO4) and iron orthosilicate (Fe2SiO4) . While all these compounds share similar structural features, this compound is unique due to its magnetic properties and higher catalytic activity . Other similar compounds include tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS), which are used in organic synthesis and materials science .
属性
IUPAC Name |
cobalt(2+);silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQBQYDGSULFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2SiO4, Co2O4Si | |
| Record name | cobalt(II) orthosilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928669 | |
| Record name | Dicobalt(2+) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12643-13-9, 13455-33-9 | |
| Record name | Silicic acid, colbalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt(2+) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicobalt orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)
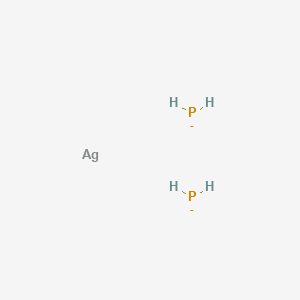


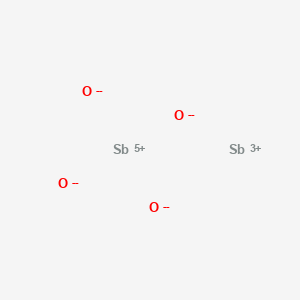
![1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol](/img/structure/B1143595.png)
![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)
